molecular formula C15H24N4 B11812366 1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine

1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11812366
M. Wt: 260.38 g/mol
InChI Key: ZFNFZKBQZGLDCL-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine is a heterocyclic compound that features both piperidine and piperazine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperidine to form 2-(piperidin-2-yl)pyridine. This intermediate is then reacted with 1-methylpiperazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products[3][3].

Scientific Research Applications

1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Shares the piperazine ring but lacks the piperidine and pyridine rings.

    2-(Piperidin-2-yl)pyridine: Shares the piperidine and pyridine rings but lacks the piperazine ring.

Uniqueness

1-Methyl-4-(3-(piperidin-2-yl)pyridin-2-yl)piperazine is unique due to its combination of piperidine, pyridine, and piperazine rings. This unique structure allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for scientific research .

Properties

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

1-methyl-4-(3-piperidin-2-ylpyridin-2-yl)piperazine

InChI

InChI=1S/C15H24N4/c1-18-9-11-19(12-10-18)15-13(5-4-8-17-15)14-6-2-3-7-16-14/h4-5,8,14,16H,2-3,6-7,9-12H2,1H3

InChI Key

ZFNFZKBQZGLDCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3

Origin of Product

United States

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